Benzyl (7-(cyclopropylamino)heptyl)carbamate
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Overview
Description
Benzyl (7-(cyclopropylamino)heptyl)carbamate is a compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis, particularly as protecting groups for amines. This specific compound features a benzyl group, a cyclopropylamino group, and a heptyl chain, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl (7-(cyclopropylamino)heptyl)carbamate can be achieved through several methods:
Amination (Carboxylation) or Rearrangement: This method involves the coupling of amines, carbon dioxide, and halides in the presence of cesium carbonate and tetrabutylammonium iodide.
Industrial Production Methods: Industrial production of carbamates often involves large-scale reactions using similar methods but optimized for higher yields and purity. The use of catalysts and controlled reaction conditions ensures efficient production.
Types of Reactions:
Oxidation and Reduction: this compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Substitution Reactions: This compound can participate in substitution reactions, where the benzyl or cyclopropylamino groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and nucleophiles are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Scientific Research Applications
Benzyl (7-(cyclopropylamino)heptyl)carbamate has several applications in scientific research:
Chemistry: It is used as a protecting group for amines in peptide synthesis and other organic reactions.
Biology: The compound can be used in the study of enzyme mechanisms and protein modifications.
Industry: The compound is used in the production of various chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of Benzyl (7-(cyclopropylamino)heptyl)carbamate involves its interaction with specific molecular targets. As a carbamate, it can form covalent bonds with amine groups, protecting them during chemical reactions. This property is particularly useful in peptide synthesis, where selective protection and deprotection of amine groups are crucial .
Comparison with Similar Compounds
Benzyl carbamate: This compound is similar in structure but lacks the cyclopropylamino and heptyl groups.
tert-Butyl carbamate: Another carbamate used as a protecting group, but with different steric and electronic properties.
Uniqueness: Benzyl (7-(cyclopropylamino)heptyl)carbamate is unique due to its combination of a benzyl group, a cyclopropylamino group, and a heptyl chain. This structure provides specific reactivity and stability, making it suitable for various applications in organic synthesis and beyond.
Properties
IUPAC Name |
benzyl N-[7-(cyclopropylamino)heptyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O2/c21-18(22-15-16-9-5-4-6-10-16)20-14-8-3-1-2-7-13-19-17-11-12-17/h4-6,9-10,17,19H,1-3,7-8,11-15H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIEITECXTHBMBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCCCCCCCNC(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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